Diethylamine Hydroiodide (DEAI, CAS 19833-78-4) is a specialized alkylammonium halide salt primarily utilized as an organic spacer and crystallization modifier in the synthesis of perovskite solar cells (PSCs) and advanced optoelectronic devices. Featuring a secondary amine structure with two ethyl groups, DEAI provides a calculated balance of steric bulk and hydrophobicity compared to standard methyl-based precursors. In procurement and material selection contexts, it is valued for its ability to form stable 2D/3D perovskite heterojunctions (e.g., DA2PbI4), passivate surface trap defects, and precisely tune energy levels in both lead-based and lead-free (tin-based) perovskite systems .
Substituting Diethylamine Hydroiodide with standard 3D perovskite precursors (like Methylammonium Iodide, MAI) fails to provide the necessary steric hindrance required to form protective 2D capping layers, leading to rapid moisture degradation and inferior long-term stability[1]. Conversely, substituting with the chloride analog (Diethylamine Hydrochloride, DEAHCl) disrupts manufacturability; DEAHCl is highly prone to volatilization during the thermal annealing phase, which causes non-stoichiometric precursor ratios, uneven crystal growth, and significantly lowered fill factors [1]. Furthermore, replacing DEAI with larger aromatic cations (such as Phenethylammonium Iodide, PEAI) impedes effective grain boundary penetration, resulting in sub-optimal trap passivation and lower overall power conversion efficiencies [2].
Incorporating DEAI as an additive in standard MAPbI3 precursor solutions significantly alters the crystallization kinetics compared to using pure MAI. Research demonstrates that a 10% molar addition of DEAI yields a hybrid (DA2PbI4)0.05MAPbI3 film with grain sizes exceeding 1 micrometer and a pinhole-free morphology, whereas the MAI-only baseline results in a poor-quality surface with small crystals. This structural enhancement translates to a power conversion efficiency (PCE) increase from 15.73% (baseline) to 19.05% (DEAI-doped), alongside a high fill factor of 79.04% [1].
| Evidence Dimension | Power Conversion Efficiency (PCE) and Grain Size |
| Target Compound Data | PCE of 19.05%, grain size > 1 μm (10% DEAI doped) |
| Comparator Or Baseline | PCE of 15.73%, small-sized crystals with pinholes (Pure MAPbI3 / MAI only) |
| Quantified Difference | 20% relative increase in PCE; elimination of pinholes |
| Conditions | Solution-processed planar perovskite solar cells using antisolvent-assisted deposition |
Buyers formulating photovoltaic inks should prioritize DEAI to ensure uniform, large-grain film morphology that minimizes non-radiative recombination.
While ammonium chlorides are sometimes used as crystallization aids, the choice of halide is critical for processing stability. Diethylamine Hydrochloride (DEAHCl) tends to volatilize out of the perovskite film during the thermal annealing phase, leading to non-stoichiometric ratios, uneven crystal growth, and ultimately low fill factors. In contrast, Diethylamine Hydroiodide (DEAI) remains stable and successfully embeds as a 2D perovskite phase (DA2PbI4) within the 3D matrix, preserving the stoichiometric integrity of the film and enabling high device performance [1].
| Evidence Dimension | Precursor volatility and stoichiometric retention during annealing |
| Target Compound Data | DEAI remains embedded, forming stable DA2PbI4 phases (FF = 79.04%) |
| Comparator Or Baseline | DEAHCl volatilizes during crystal growth, causing non-uniformity and low FF |
| Quantified Difference | DEAI maintains stoichiometric ratio; DEAHCl induces volatile precursor loss |
| Conditions | Thermal annealing of perovskite films during device fabrication |
For scalable manufacturing, procuring the iodide salt (DEAI) instead of the chloride salt is essential to prevent precursor loss and ensure reproducible batch-to-batch film quality.
In the construction of 2D/3D perovskite heterojunctions, the physical size of the organic spacer dictates its ability to passivate defects. Compared to bulky aromatic amine salts like Phenethylammonium Iodide (PEAI), the smaller, flexible alkyl structure of DEAI allows it to more effectively penetrate and fill grain boundaries. This efficient passivation of trap defects in a Cs0.05FA0.85MA0.1PbI3 system increased the PCE from 21.58% to 23.50% and yielded an open-circuit voltage (VOC) of 1.154 V. Furthermore, DEAI-treated unencapsulated devices retained 97% of their initial PCE after 500 hours in ambient air [1].
| Evidence Dimension | Power Conversion Efficiency and Environmental Stability |
| Target Compound Data | PCE of 23.50%; retains 97% PCE after 500 hours (DEAI treated) |
| Comparator Or Baseline | PCE of 21.58% (Untreated baseline); inferior boundary filling (Large aromatic cations) |
| Quantified Difference | Absolute PCE increase of 1.92%; near-total retention of efficiency in air |
| Conditions | In situ surface regulation of 3D perovskite (Cs/FA/MA system) stored in air unencapsulated |
Selecting DEAI over traditional aromatic spacers provides environmental stability and defect passivation, critical for commercializing unencapsulated optoelectronic devices.
In the development of less-toxic, tin-based halide perovskites (THPs), energy band alignment with charge transport layers is a major bottleneck. The inclusion of DEAI as a cation in the (DEAxFA1-x)0.98EDA0.01SnI3 perovskite system shifts the Valence Band Maximum (VBM) to a deeper level of -5.15 eV, compared to the baseline VBM of -4.97 eV. This 0.18 eV downward shift significantly reduces deep trap states and facilitates efficient hole transportation between the perovskite layer and standard hole transport materials like PEDOT:PSS [1].
| Evidence Dimension | Valence Band Maximum (VBM) Shift |
| Target Compound Data | VBM of -5.15 eV (DEAI-doped THP) |
| Comparator Or Baseline | VBM of -4.97 eV (Baseline THP without DEAI) |
| Quantified Difference | 0.18 eV deeper VBM, reducing deep trap states |
| Conditions | Tin-based halide perovskite (THP) thin films interfaced with PEDOT:PSS |
For researchers and engineers developing RoHS-compliant, lead-free solar cells, DEAI is a critical additive for tuning the electronic band structure to match standard transport layers.
DEAI is utilized as a precursor additive (typically at 5-10% molar ratios) in MAPbI3 or mixed-cation (FA/MA/Cs) perovskite inks. Its ability to promote crystal growth, eliminate pinholes, and form stable 2D/3D heterojunctions makes it suitable for manufacturing planar perovskite solar cells that require high power conversion efficiencies and long-term moisture stability without the volatility issues of chloride salts [1].
In the formulation of tin-based halide perovskites (THPs) for eco-friendly solar cells and field-effect transistors, DEAI serves as a crucial bandgap-tuning cation. By shifting the valence band maximum deeper, it ensures better energy alignment with hole transport layers like PEDOT:PSS, directly addressing the poor charge extraction typically seen in undoped Sn-based devices [2].
For R&D environments focused on evaluating the intrinsic environmental stability of new perovskite formulations, DEAI acts as an effective surface passivator. Its specific steric profile allows it to fill grain boundaries more effectively than bulky aromatic spacers, enabling unencapsulated devices to retain over 95% of their efficiency after hundreds of hours in ambient air, thereby streamlining the prototyping workflow[3].
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